(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a pyridine ring, a thiazepane ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsThe final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with certain biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and anti-cancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
(2-Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrotic activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a similar methanone group and is used in the synthesis of C-N bonds.
Pyrazole-bearing compounds: These compounds have diverse pharmacological effects and are used in antileishmanial and antimalarial applications.
Uniqueness
(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of a pyridine ring, a thiazepane ring, and a methanone group. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPKANXTQYTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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